molecular formula C11H19NO3 B572492 Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1264635-65-5

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B572492
CAS No.: 1264635-65-5
M. Wt: 213.277
InChI Key: PRHMPBQWFJKGJW-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is characterized by its spiro-connected rings, which include an oxane (oxygen-containing) ring and an azaspiro (nitrogen-containing) ring. The tert-butyl group attached to the carboxylate moiety adds to its stability and lipophilicity.

Preparation Methods

The synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring . The reaction conditions typically include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carboxylate ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets and pathways. The spirocyclic scaffold provides a unique three-dimensional profile, allowing it to interact with specific enzymes or receptors. The presence of the tert-butyl group enhances its binding affinity and stability, making it an effective modulator of biological pathways .

Comparison with Similar Compounds

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
  • Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate

These compounds share the spirocyclic structure but differ in the nature of the heteroatoms and ring sizes. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHMPBQWFJKGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718307
Record name tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264635-65-5
Record name tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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